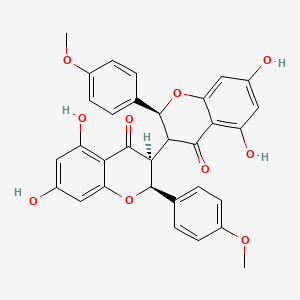
Chamaejasmenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chamaejasmenin B is a natural product found in Stellera chamaejasme with data available.
Aplicaciones Científicas De Investigación
In Vitro Anti-Cancer Activity
Chamaejasmenin B has shown substantial anti-tumor efficacy across several human cancer cell lines:
- Cell Lines Tested : The compound was tested on eight human solid tumor cell lines, including A549 (lung adenocarcinoma) and KHOS (osteosarcoma).
- Mechanisms of Action :
- Induction of apoptosis through activation of caspase-3 and cleavage of PARP.
- Cell cycle arrest at the G0/G1 phase.
- Increased expression of DNA damage markers such as γ-H2AX.
The IC50 values for this compound ranged from 1.08 to 10.8 μmol/L, indicating its potency compared to neochamaejasmin C, which had higher IC50 values ranging from 3.07 to 15.97 μmol/L .
| Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|
| A549 | 1.08 | Apoptosis, G0/G1 arrest |
| KHOS | 10.8 | DNA damage induction |
In Vivo Anti-Cancer Activity
In vivo studies have further validated the anti-cancer effects of this compound:
- Melanoma Models : In mouse xenograft models of melanoma (B16F0 and B16F10), this compound significantly inhibited tumor growth and induced apoptosis in tumor cells.
- Mechanisms Observed :
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties:
- Macrophage Polarization : It has been shown to reverse M2-dominant polarization in macrophages within the tumor microenvironment, thereby enhancing anti-tumor immunity .
- Metastatic Inhibition : The compound inhibits metastatic outgrowth by targeting specific signaling pathways associated with TGF-beta regulation, which is crucial in cancer progression .
Anti-Angiogenic Properties
Recent studies have identified this compound as a potential anti-angiogenic agent:
- Vascular Endothelial Cells : It negatively regulates angiogenesis in breast cancer by affecting the interactions between tumor cells and vascular endothelial cells .
- Therapeutic Implications : These findings suggest that this compound could be developed into a therapeutic agent not only for direct tumor inhibition but also for preventing tumor-associated angiogenesis.
Case Studies and Research Findings
Several case studies underscore the clinical relevance of this compound:
- Breast Cancer Study : A study demonstrated that this compound effectively reduced breast cancer cell metastasis by modulating macrophage activity and TGF-beta signaling pathways .
- Lung Cancer Study : Another investigation highlighted its selective cytotoxicity against lung adenocarcinoma cells while sparing normal cells, suggesting a favorable therapeutic index for clinical applications .
Propiedades
Fórmula molecular |
C32H26O10 |
|---|---|
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
(2S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28?,31-,32-/m1/s1 |
Clave InChI |
BTCICADMSGBCKA-VGVWILAUSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















